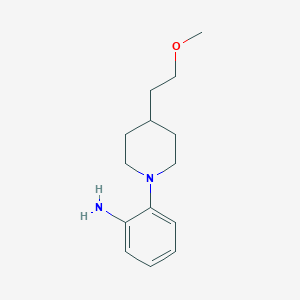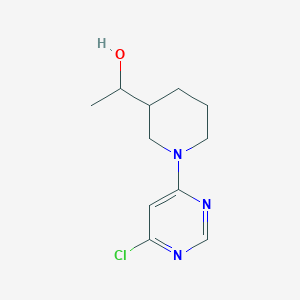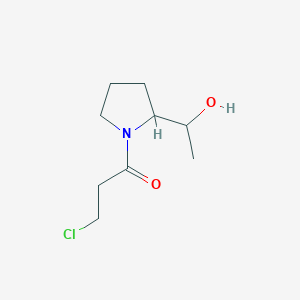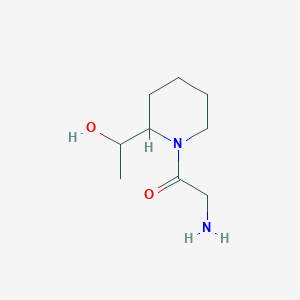
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine, also known as 2-TMPA, is an organosulfur compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including those related to chemistry, biochemistry, and pharmacology. 2-TMPA is a synthetic molecule that is derived from thiomorpholine and piperidine. This compound has been used in a variety of experiments due to its unique properties and ability to act as a catalyst in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methodologies
A study outlined a novel annulation reaction for synthesizing morpholines, thiomorpholines, and piperazines from β-heteroatom amino compounds and vinyl sulfonium salts. This method offers a one-step, high-yield approach to preparing these pharmacologically significant heterocycles, which could be relevant for derivatives of "2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-amine" (Yar, McGarrigle, & Aggarwal, 2008).
Anticancer Activity
The synthesis and in vitro evaluation of 4-aminoquinoline derivatives, which involve reactions with various amines, including those resembling the structure of the compound , have demonstrated significant cytotoxic effects against human breast tumor cell lines. This suggests that structurally related compounds might also possess anticancer properties (Zhang et al., 2007).
Antimicrobial and Antioxidant Agents
Another study presented amine derivatives bearing a 2,6-di-tert-butyl phenol moiety, including thiomorpholin-4-ylmethyl phenol, showing significant antioxidant, anti-inflammatory, and COX-1 inhibitory activities with low toxicity. This indicates potential applications of similar compounds in developing new anti-inflammatory and antioxidant agents (Ziakas et al., 2006).
Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives of thiazole and thiadiazole for their corrosion inhibition performances on iron, showcasing the utility of computational methods in predicting the efficacy of such compounds in material science applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c12-3-6-13-4-1-11(2-5-13)14-7-9-15-10-8-14/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDZDHVCZQCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)



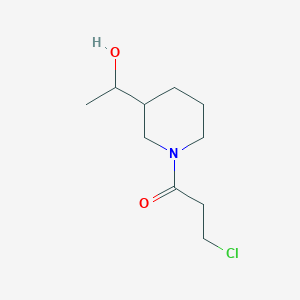

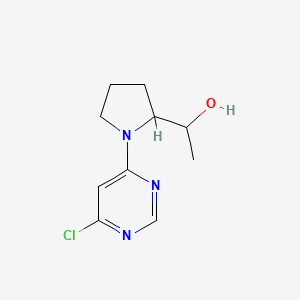


![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
